BenchChemオンラインストアへようこそ!

5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-26-5, MF: C₁₆H₁₅N₃O₄, MW: 313.31 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine-7-carboxylic acid class, a scaffold recognized for its purine-mimetic architecture and broad engagement with kinase and enzyme targets. The compound features a 3,4-dimethoxyphenyl substituent at the 5-position, a methyl group at the 2-position, and a free carboxylic acid at the 7-position, yielding computed properties of XLogP3 = 2.3, Topological Polar Surface Area (TPSA) = 97.3 Ų, and a predicted pKa of 1.19 ± 0.10.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 1021052-26-5
Cat. No. B2562566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1021052-26-5
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O
InChIInChI=1S/C16H15N3O4/c1-8-17-14-10(16(20)21)7-11(19-15(14)18-8)9-4-5-12(22-2)13(6-9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
InChIKeyUPVJMBDXWWBQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021052-26-5): Core Scaffold Identity and Procurement Baseline


5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-26-5, MF: C₁₆H₁₅N₃O₄, MW: 313.31 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine-7-carboxylic acid class, a scaffold recognized for its purine-mimetic architecture and broad engagement with kinase and enzyme targets [1]. The compound features a 3,4-dimethoxyphenyl substituent at the 5-position, a methyl group at the 2-position, and a free carboxylic acid at the 7-position, yielding computed properties of XLogP3 = 2.3, Topological Polar Surface Area (TPSA) = 97.3 Ų, and a predicted pKa of 1.19 ± 0.10 [2]. It is offered in screening libraries by multiple vendors (e.g., Life Chemicals F5080-0073) at purities typically ≥95% [2].

Why Positional Isomerism and 7-Carboxylic Acid Architecture Prevent Straightforward Substitution for 5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid


Within the imidazo[4,5-b]pyridine-7-carboxylic acid family, even minor constitutional variations produce divergent computed ADME parameters and scaffold geometry, preventing reliable in-class interchange. The 3,4-dimethoxyphenyl substitution pattern at position 5 generates a distinct XLogP3 and TPSA profile compared to its 2,4- and 2,5-dimethoxyphenyl positional isomers, while the unsubstituted parent core (2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid) lacks the aryl ring essential for the hydrophobic contacts exploited in kinase hinge-region binding observed across this scaffold class [1]. Regioisomeric variants carrying the dimethoxyphenyl group at the 2-position instead of the 5-position (e.g., CAS 95420-33-0) furthermore lack the 7-carboxylic acid handle that enables amide and ester derivatization for focused library synthesis [2]. Generic substitution without verifying the precise substitution topology therefore risks altering target engagement, physicochemical suitability, and downstream synthetic tractability.

Quantitative Differentiation Evidence: 5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Advantage of the 3,4-Dimethoxyphenyl Substituent Over the Unsubstituted Parent Core

The target compound exhibits an XLogP3 of 2.3, which is approximately 2.4-fold higher than the LogP of 0.9645 reported for the unsubstituted parent 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6) [1]. The 3,4-dimethoxyphenyl group at position 5 is the sole structural difference driving this lipophilicity increase, with the two methoxy substituents adding considerable hydrophobic surface area absent in the parent

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area Expansion: Enhanced H-Bond Capacity vs. the Unsubstituted Core

The target compound has a TPSA of 97.3 Ų compared to 78.87 Ų for the unsubstituted 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid core, reflecting the contribution of the two additional methoxy oxygen atoms [1]. The hydrogen-bond acceptor count increases from 3 (parent) to 6 (target), while hydrogen-bond donor count remains at 2 for both compounds

TPSA Hydrogen bonding Drug-likeness

Positional Isomer Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution Pattern at Position 5

The target compound bears a 3,4-dimethoxyphenyl group, whereas CAS 1021113-25-6 carries a 2,4-dimethoxyphenyl group and CAS 1021083-41-9 a 2,5-dimethoxyphenyl group at the same 5-position [1][2]. All three isomers share the identical molecular formula (C₁₆H₁₅N₃O₄) and molecular weight (313.31 g/mol), yet the different methoxy substitution pattern alters the electron density distribution on the pendant phenyl ring, which in turn modulates π-stacking interactions and hydrogen-bonding geometry with target proteins. The 3,4-substitution places the two methoxy groups in a contiguous catechol-ether-like arrangement, whereas the 2,4- and 2,5-patterns introduce ortho-substitution effects that sterically restrict rotational freedom of the aryl ring relative to the imidazopyridine core

Positional isomerism Electronic effects Medicinal chemistry SAR

Class-Level Kinase Inhibition Precedent: Imidazo[4,5-b]pyridine-7-carboxylic Acid Scaffold as a Privileged Kinase Hinge Binder

The imidazo[4,5-b]pyridine-7-carboxylic acid scaffold is a validated pharmacophore for ATP-competitive kinase inhibition. In a comprehensive 2017 review, imidazo[4,5-b]pyridine derivatives were reported to inhibit GSK-3β with IC50 values in the 1–12 nM range, and a close analog KICG1338 (2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (4-methylpyridin-3-yl)-amide) demonstrated in vivo glucose-lowering efficacy in OLETF rats, db/db mice, and DIO mice [1][2]. The 7-carboxylic acid position in the target compound serves as the same derivatization point exploited in KICG1338 for amide bond formation, indicating that the target's free acid form is the direct precursor for generating potent kinase inhibitor libraries

Kinase inhibition GSK-3β Scaffold pharmacology

Carboxylic Acid Derivatization Handle: Synthetic Tractability Advantage Over Non-Carboxy Regioisomers

The 7-carboxylic acid functional group of the target compound enables direct amide coupling and esterification without requiring protecting group manipulations, a synthetic advantage not shared by the regioisomer 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0), which lacks a carboxylic acid entirely [1]. In a 2024 publication, imidazo[4,5-b]pyridine-7-carboxylic acids were explicitly used to prepare a series of building blocks including amides and amines, confirming the practical utility of this functional group in library synthesis

Derivatization Amide coupling Library synthesis

Recommended Application Scenarios for 5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Based on Evidence


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

The 7-carboxylic acid group provides a direct amide coupling handle for generating diverse kinase inhibitor candidates. Building on the class-level precedent of 1–12 nM GSK-3β inhibitors within the imidazo[4,5-b]pyridine-7-carboxylic acid series [1], this compound can serve as the acid partner in HATU/DCC-mediated couplings with amine-containing fragments. The 3,4-dimethoxyphenyl group at position 5 offers a differentiated hydrophobic vector compared to the 4-fluorophenyl substituent of the in vivo-validated analog KICG1338, enabling exploration of novel kinase selectivity profiles [1].

Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity

With an XLogP3 of 2.3 and TPSA of 97.3 Ų, the compound occupies a favorable drug-like physicochemical space distinct from both the more polar unsubstituted parent (LogP 0.96, TPSA 78.87 Ų) and the more lipophilic fully elaborated amide analogs [2]. This intermediate lipophilicity profile makes it suitable as a starting point for phenotypic screening campaigns where excessive hydrophobicity causes nonspecific cytotoxicity and inadequate lipophilicity limits cell membrane penetration.

Positional Isomer Selectivity Profiling in Kinase Panel Screens

The 3,4-dimethoxyphenyl substitution pattern is structurally distinct from the 2,4- and 2,5-dimethoxy isomers, which are also commercially available [3]. Simultaneous procurement and testing of all three positional isomers in a kinase selectivity panel can reveal SAR hotspots around the pendant aryl ring, a strategy that is not possible with single-isomer procurement alone. The contiguous 3,4-dimethoxy arrangement may favor interactions with kinase hinge-region residues that accommodate catechol-like motifs.

Building Block for Prodrug and Bioconjugate Design

The free carboxylic acid (predicted pKa 1.19 ± 0.10) is amenable to ester prodrug formation for improving oral bioavailability or to conjugation with fluorophores and affinity tags via amide bond formation [2]. This is a capability not shared by regioisomers such as 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0), which lacks the carboxylic acid altogether [4].

Quote Request

Request a Quote for 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.